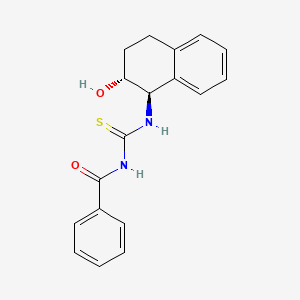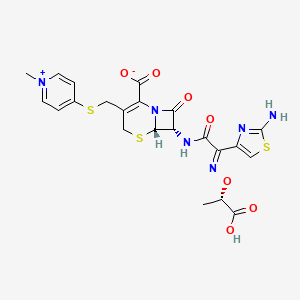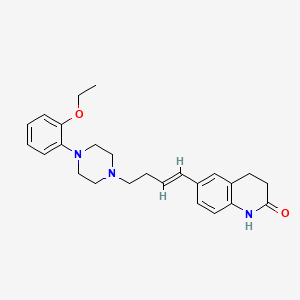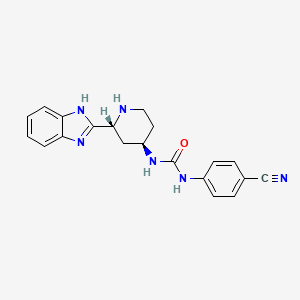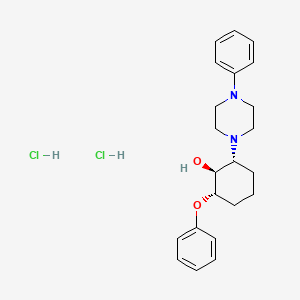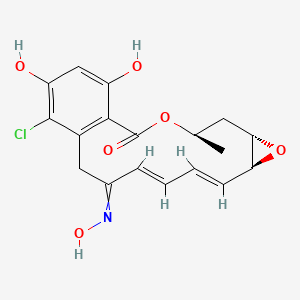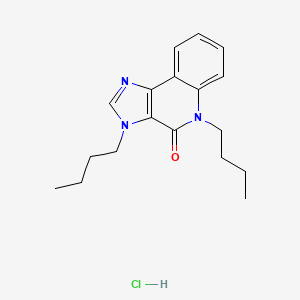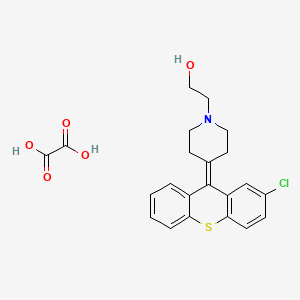
Dtpfpm, monohydrochloride (R(-))-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dtpfpm, monohydrochloride (R(-))- is a chemical compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties and its ability to participate in a variety of chemical reactions, making it a valuable tool in both academic and industrial settings.
Méthodes De Préparation
The synthesis of Dtpfpm, monohydrochloride (R(-))- typically involves a series of chemical reactions that result in the formation of the desired compound. One common method involves the reaction of a protonated piperazine with appropriate reagents such as acyl reagents (chlorides, anhydrides) or Michael acceptors (activated alkenes, alkynes) under specific conditions . Industrial production methods may involve the use of batch or flow reactors, with the latter offering advantages in terms of efficiency and scalability .
Analyse Des Réactions Chimiques
Dtpfpm, monohydrochloride (R(-))- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, the compound may form oxidized derivatives, while in substitution reactions, different substituents may be introduced into the molecule .
Applications De Recherche Scientifique
Dtpfpm, monohydrochloride (R(-))- has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it may be used to study the interactions between small molecules and biological targetsIn industry, it can be used in the production of various materials and chemicals .
Mécanisme D'action
The mechanism of action of Dtpfpm, monohydrochloride (R(-))- involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent physiological effects .
Comparaison Avec Des Composés Similaires
Dtpfpm, monohydrochloride (R(-))- can be compared with other similar compounds, such as dithieno[3,2-b:2′,3′-d]pyrrole derivatives. These compounds share some structural similarities but may differ in their specific chemical properties and applications. The unique features of Dtpfpm, monohydrochloride (R(-))- include its specific reactivity and the range of reactions it can undergo, making it a versatile compound in various research fields .
Conclusion
Dtpfpm, monohydrochloride (R(-))- is a compound with diverse applications in scientific research. Its unique chemical properties and ability to participate in various reactions make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help researchers harness its full potential in their work.
Propriétés
Numéro CAS |
135100-65-1 |
|---|---|
Formule moléculaire |
C29H32ClF4N3O4S |
Poids moléculaire |
630.1 g/mol |
Nom IUPAC |
(4R)-3-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-6-methyl-5-propan-2-yloxycarbonyl-2-sulfanylidene-4-[2-(trifluoromethyl)phenyl]-4H-pyrimidine-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C29H31F4N3O4S.ClH/c1-17(2)40-26(37)24-18(3)35(28(38)39)27(41)36(25(24)22-6-4-5-7-23(22)29(31,32)33)21-12-14-34(15-13-21)16-19-8-10-20(30)11-9-19;/h4-11,17,21,25H,12-16H2,1-3H3,(H,38,39);1H/t25-;/m1./s1 |
Clé InChI |
JOMYTNSTNLZQQF-VQIWEWKSSA-N |
SMILES isomérique |
CC1=C([C@H](N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
SMILES canonique |
CC1=C(C(N(C(=S)N1C(=O)O)C2CCN(CC2)CC3=CC=C(C=C3)F)C4=CC=CC=C4C(F)(F)F)C(=O)OC(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




